molecular formula C7H13NO2 B1394239 (S)-4,4-dimethylpyrrolidine-2-carboxylic acid CAS No. 891183-50-9

(S)-4,4-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B1394239
CAS No.: 891183-50-9
M. Wt: 143.18 g/mol
InChI Key: BDNWSJQJILLEBS-YFKPBYRVSA-N
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Description

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with two methyl groups at the 4-position and a carboxylic acid group at the 2-position. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as a 4,4-dimethyl-2-aminobutyric acid derivative, under acidic or basic conditions. The reaction conditions are carefully controlled to favor the formation of the (S) enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under specific conditions.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents for introducing various functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Research explores its potential therapeutic applications, including its use in drug design and development.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    ®-4,4-Dimethylpyrrolidine-2-carboxylic acid: The enantiomer of the (S) form, with different spatial arrangement and potentially different biological activity.

    4-Methylpyrrolidine-2-carboxylic acid: A similar compound with only one methyl group at the 4-position.

    Pyrrolidine-2-carboxylic acid: The parent compound without any methyl substitutions.

Uniqueness: (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of two methyl groups, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound in stereoselective synthesis and in studies requiring high specificity.

Properties

IUPAC Name

(2S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNWSJQJILLEBS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](NC1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901008660
Record name 4,4-Dimethylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891183-50-9
Record name 4,4-Dimethylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 137e (27 g, 90 mmol) and TFA (100 mL) in DCM (200 mL) was stirred at 20° C. for 16 h. See FIG. 1. The reaction solution was concentrated under reduced pressure to give 4,4-dimethylpyrrolidine-2-carboxylic acid 137f as a brown oil (27 g, TFA salt). 1H NMR (400 MHz, CDCl3): δ 12.08 (br s, 2H), 9.56 (br s, 1H), 7.77 (br s, 1H), 4.52 (s, 1H), 3.20 (s, 2H), 2.30-2.24 (m, 1H), 2.00-1.94 (m, 1H), 1.17 (s, 6H).
Name
137e
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 20.4 g (0.13 mol) of 3-chloro-5,5-dimethyl-2-piperidone and 45.2 g (0.14 mol) of Ba(OH)3-8H2O in 252 mL of water was heated in a Parr apparatus at 150° C. for 6 h. Then, 18.6 g (0.14 mol) of ammonium sulphate were added. The precipitate was filtered off, and the solution was concentrated under reduced pressure to dryness. Crude 4,4-dimethylpyrrolidine-2-carboxylic acid was obtained as a white solid (37.5 g). (J. Med. Chem., 20, 1176 (1977), EP 0 447 704 A1, page 17)
Quantity
20.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)3-8H2O
Quantity
45.2 g
Type
reactant
Reaction Step One
Name
Quantity
252 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 2
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 3
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 4
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 6
(S)-4,4-dimethylpyrrolidine-2-carboxylic acid

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